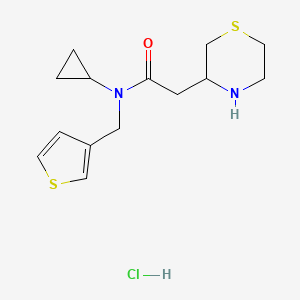

N-cyclopropyl-2-(thiomorpholin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride

Description

N-Cyclopropyl-2-(thiomorpholin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride (CAS: 1423034-04-1) is a synthetic organic compound with the molecular formula C₁₄H₂₁ClN₂OS₂ and a molecular weight of 332.91 g/mol . Its structure features a thiomorpholin-3-yl moiety (a six-membered ring containing sulfur and nitrogen), a cyclopropyl group, and a thiophen-3-ylmethyl substituent. While specific pharmacological data are unavailable in the provided evidence, its structural motifs suggest possible central nervous system (CNS) or receptor-targeted activity, analogous to other acetamide derivatives .

Properties

IUPAC Name |

N-cyclopropyl-2-thiomorpholin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS2.ClH/c17-14(7-12-10-19-6-4-15-12)16(13-1-2-13)8-11-3-5-18-9-11;/h3,5,9,12-13,15H,1-2,4,6-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITDAKBLYITLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CC3CSCCN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(thiomorpholin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride typically involves multiple steps, starting with the formation of the thiomorpholin ring. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as the use of thiophenol and a suitable amine.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound might find applications in the development of new materials or chemical processes. Its unique properties could be harnessed for various industrial purposes.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(thiomorpholin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be determined by the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride (CAS: 2306823-39-0) shares a thiophene moiety and hydrochloride salt with the target compound but differs significantly in its core structure. Its molecular formula is C₂₄H₂₆ClN₂OS , with a molecular weight of 457.04 g/mol .

- Key Differences :

- Thiophene fentanyl contains a fentanyl-like opioid backbone, whereas the target compound lacks the 4-anilidopiperidine scaffold critical for μ-opioid receptor binding.

- The thiomorpholin group in the target compound may confer distinct electronic properties compared to fentanyl’s piperidine ring.

- Pharmacological Notes: Thiophene fentanyl is a potent synthetic opioid agonist, highlighting the role of thiophene in enhancing lipophilicity and blood-brain barrier penetration . In contrast, the target compound’s activity remains uncharacterized.

2-(2-Oxo-morpholin-3-yl)-Acetamide Derivatives

These derivatives (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) feature a morpholinone ring (oxygen instead of sulfur in the thiomorpholin group) and acetamide linkages .

- Substituents like acetyl or methylsulfonyl groups in these derivatives modulate steric and electronic effects, unlike the cyclopropyl group in the target compound.

- Synthetic Methods : These derivatives are synthesized via acetylation or sulfonylation of precursor amines, differing from the target compound’s likely route involving thiomorpholin intermediates .

N-(Cyclopropylmethyl)-1-Phenylethanamine Hydrochloride

This compound (CAS: 1048640-39-6) shares the cyclopropylmethyl group with the target compound but lacks the thiomorpholin and thiophene motifs .

- Key Differences :

- The absence of a sulfur-containing ring or acetamide linkage limits its structural overlap.

- Cyclopropyl groups in both compounds may enhance metabolic stability by resisting oxidative degradation.

Structural and Functional Data Table

Research Findings and Implications

- Thiomorpholin vs.

- Thiophene Role : Both the target compound and thiophene fentanyl utilize thiophene for aromatic stacking interactions, though the latter’s opioid activity underscores the importance of scaffold specificity .

- Cyclopropyl Group : This moiety is associated with improved metabolic stability across multiple compound classes, suggesting a shared advantage in drug design .

Biological Activity

N-Cyclopropyl-2-(thiomorpholin-3-yl)-N-(thiophen-3-ylmethyl)acetamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C14H20N2OS2

- Molecular Weight : 296.5 g/mol

This structure includes a cyclopropyl group, a thiomorpholine ring, and a thiophen-3-ylmethyl group, which are believed to contribute to its biological activity through enhanced interaction with various biological targets.

Research indicates that this compound acts primarily as a modulator of ion channels, specifically the TRPM8 (transient receptor potential melastatin 8) channel. This channel plays a crucial role in sensory perception, including temperature and pain sensation. The compound's interaction with TRPM8 suggests potential applications in pain management and treatment of sensory disorders.

Ion Channel Modulation

The compound's ability to modulate TRPM8 channels has been highlighted in several studies. Its binding affinity and subsequent effects on channel activity were assessed using various techniques:

- Electrophysiological assays : These experiments measure the ionic currents through TRPM8 channels in response to the compound.

- Calcium imaging : This technique assesses changes in intracellular calcium levels as an indicator of TRPM8 activation or inhibition.

Therapeutic Potential

Given its mechanism of action, this compound is being investigated for:

- Pain relief : As a TRPM8 modulator, it could provide novel analgesic properties.

- Treatment of sensory disorders : Conditions involving altered sensory perception may benefit from this compound's effects on ion channels.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclopropyl-2-(morpholin-3-yl)-N-(thiophen-3-ylmethyl)acetamide | Morpholine instead of thiomorpholine | Modulates similar pathways |

| N-Cyclopropyl-2-(piperidin-3-yl)-N-(thiophen-3-ylmethyl)acetamide | Piperidine ring | Potentially similar receptor interactions |

| N-Cyclopropyl-2-(thiomorpholin-4-yl)-N-(thiophen-3-ylmethyl)acetamide | Different thiomorpholine position | Varies in activity profile |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the significance of the thiomorpholine and thiophen groups in enhancing pharmacological effects.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of this compound:

- Pain Management Studies : In preclinical models, this compound demonstrated significant analgesic effects comparable to established pain relievers.

- Sensory Disorder Applications : Investigations into its efficacy for conditions like neuropathic pain have shown promise, with ongoing clinical trials aimed at establishing safety and efficacy profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.